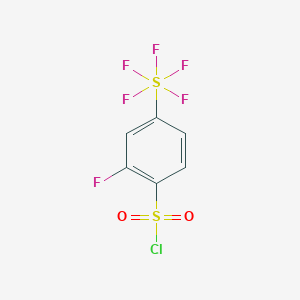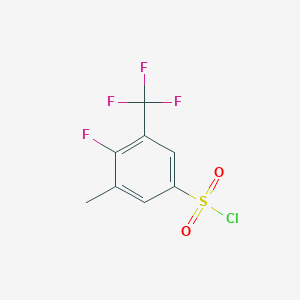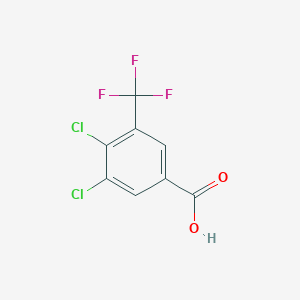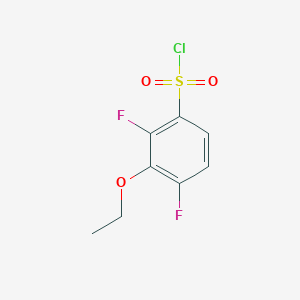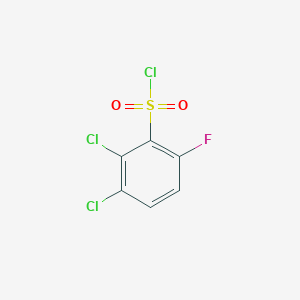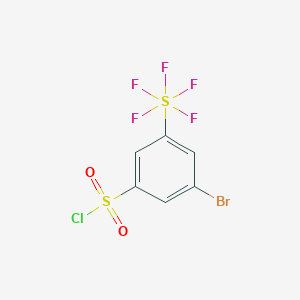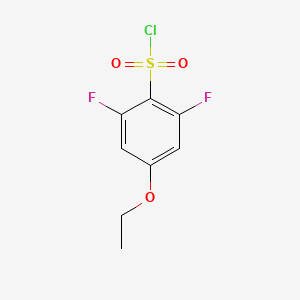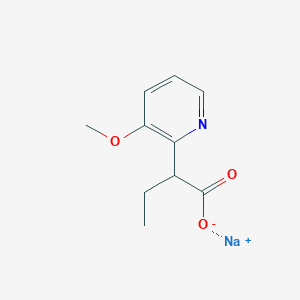![molecular formula C9H5BrF3N3 B1407844 Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- CAS No. 1383001-87-3](/img/structure/B1407844.png)
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Vue d'ensemble
Description
“Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-” is a chemical compound with the empirical formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H3BrF3N . The structure includes a pyridine ring with a bromo and a trifluoromethyl group attached to it.Chemical Reactions Analysis
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . The specific reactions it undergoes would depend on the conditions and reagents used in the reaction.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 44-48 °C . Its molecular weight is 225.99 .Applications De Recherche Scientifique
Catalytic Systems
- Pyridine derivatives, specifically 5-bromo-2-(1H-imidazol-2-yl)pyridine, have been found effective in promoting CuI-catalyzed hydroxylation of aryl bromides, leading to high-yield conversions into substituted phenols (Jia et al., 2011).
Corrosion Inhibition
- Imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have demonstrated high inhibition performance against mild steel corrosion, with experimental and computational studies supporting their effectiveness (Saady et al., 2021).
Proton Transfer Studies
- Studies on derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine revealed three types of photoreactions, providing insights into proton transfer mechanisms in these compounds (Vetokhina et al., 2012).
Spectroscopic and Antimicrobial Studies
- The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including its DNA and antimicrobial activities, has been extensively studied, offering insights into its structural and biological properties (Vural & Kara, 2017).
Synthesis of Novel Compounds
- Synthesis of novel imidazo[4,5-b]pyridine derivatives, including their structures, Hirshfeld surface analysis, DFT studies, and molecular docking, have been conducted, showing potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine derivatives, such as this compound, have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of new pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propriétés
IUPAC Name |
2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENBPMKHDSLAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)

